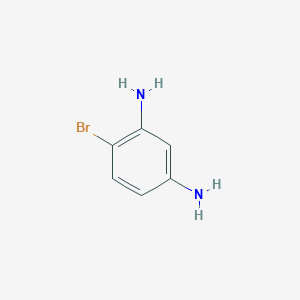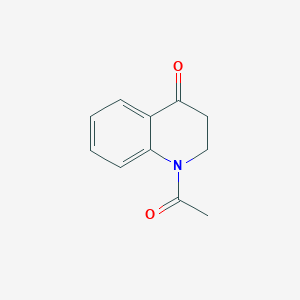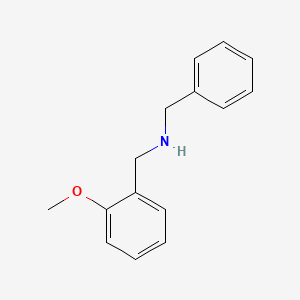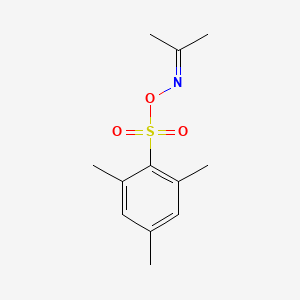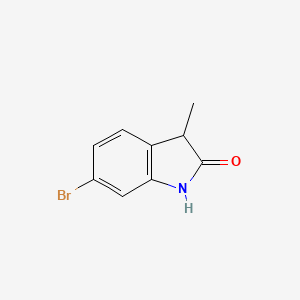
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
説明
“2,5-Dimethyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C7H9NO2 . It is a type of pyrrole, which is a heterocyclic aromatic organic compound . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of pyrroles, including “2,5-Dimethyl-1H-pyrrole-3-carboxylic acid”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the dehydrogenative alcohol functionalization reactions using ruthenium-based pincer-type catalysts .Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-1H-pyrrole-3-carboxylic acid” can be represented by the SMILES stringCc1c[nH]c(C)c1C(O)=O . The InChI key for this compound is XBPJVSRTTKVMEN-UHFFFAOYSA-N . Chemical Reactions Analysis
Pyrroles, including “2,5-Dimethyl-1H-pyrrole-3-carboxylic acid”, can undergo various chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .科学的研究の応用
Drug Discovery and Development
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: is a valuable building block in medicinal chemistry. Its pyrrole core is fundamental in synthesizing biologically active molecules, particularly in drug discovery . The pyrrole moiety’s versatility and biocompatibility make it ideal for creating compounds with a wide range of pharmacological actions, including antitumor agents, antibiotics, and anti-inflammatory drugs .
Material Science
In material science, this compound contributes to the development of novel materials with specific electronic and optical properties. Pyrrole derivatives are used in creating conductive polymers, which have applications in creating flexible electronics and improving solar cell efficiencies .
Catalysis
Pyrrole derivatives, including 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid , are used in catalysis. They can act as ligands in catalytic complexes or as organocatalysts themselves, facilitating various chemical reactions with high selectivity and under mild conditions .
Green Chemistry
The synthesis of pyrrole derivatives aligns with green chemistry principles. Researchers utilize green solvent-based methods, microwave-aided synthesis, and solvent-free approaches to produce pyrrole compounds, including 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid , in an environmentally friendly manner .
Synthesis of Cancer Therapeutics
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: is used in synthesizing derivatives that show in vitro activity against selected cancer cell lines. It serves as a precursor for compounds like 5-Bromo-7-azaindolin-2-one derivatives, which have potential as cancer therapeutics .
Inhibition of GATA Family Proteins
This compound has been utilized in the synthesis of inhibitors targeting the DNA-binding activity of GATA family proteins. Such inhibitors can suppress Th2 cell differentiation and the expression of Th2 cytokines, which has implications in treating conditions like asthma and allergies .
作用機序
Target of Action
It’s worth noting that pyrrole derivatives, which include this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that pyrrole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Indole derivatives, which are structurally similar to pyrrole derivatives, have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
It’s known that pyrrole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
特性
IUPAC Name |
2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-6(7(9)10)5(2)8-4/h3,8H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVWTJFVFQVCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303586 | |
| Record name | 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
57338-76-8 | |
| Record name | 57338-76-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid inhibitor interact with Notum, and what are the potential downstream effects of this interaction?
A1: The research paper [] focuses on elucidating the structural intricacies of the Notum enzyme when bound to the 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid inhibitor. While the abstract doesn't delve into specific downstream effects, understanding the binding mode of this inhibitor to Notum can provide valuable insights.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




